molecular formula C13H10INO3 B14327431 3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide CAS No. 110606-23-0

3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide

Cat. No.: B14327431
CAS No.: 110606-23-0
M. Wt: 355.13 g/mol
InChI Key: QEAYKUHFLBFNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide is an organic compound that features a furan ring, an iodine-substituted phenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.

    Formation of the Hydroxylamine Moiety: The hydroxylamine group can be introduced through the reaction of a nitroso compound with a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitroso group can be reduced to form hydroxylamines.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Hydroxylamines and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-YL)-N-hydroxy-N-(4-bromophenyl)prop-2-enamide
  • 3-(Furan-2-YL)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
  • 3-(Furan-2-YL)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide

Uniqueness

3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

CAS No.

110606-23-0

Molecular Formula

C13H10INO3

Molecular Weight

355.13 g/mol

IUPAC Name

3-(furan-2-yl)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide

InChI

InChI=1S/C13H10INO3/c14-10-3-5-11(6-4-10)15(17)13(16)8-7-12-2-1-9-18-12/h1-9,17H

InChI Key

QEAYKUHFLBFNHB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.